isoquinoline-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

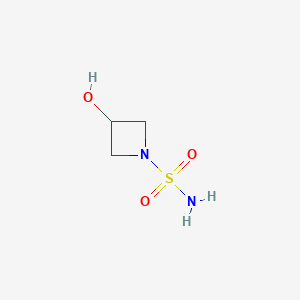

Isoquinoline-4-sulfonamide is a type of sulfonamide derivative . Sulfonamide derivatives have been known to selectively inhibit a variety of protein kinases . Isoquinoline sulfonamide derivatives are important components of pharmaceuticals and materials, due to their unique characteristics such as biological activities and light-emitting properties .

Synthesis Analysis

This compound can be synthesized through several methods. The most common method involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

Molecular Structure Analysis

The molecular structure of this compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .

Chemical Reactions Analysis

This compound has been known to inhibit selectively a variety of protein kinases . It has been used as a potential inhibitor of a human carbonic anhydrase . The compound exhibited good ADMET properties and satisfied the Lipinski rule of drug likeness .

Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for isoquinoline-4-sulfonamide involves the reaction of isoquinoline with sulfonamide in the presence of a suitable catalyst.", "Starting Materials": [ "Isoquinoline", "Sulfonamide", "Catalyst" ], "Reaction": [ "Isoquinoline is reacted with sulfonamide in the presence of a suitable catalyst", "The reaction mixture is heated to a suitable temperature and stirred for a specific time period", "The resulting product is isolated and purified using standard techniques such as column chromatography or recrystallization" ] } | |

Número CAS |

952651-48-8 |

Fórmula molecular |

C9H8N2O2S |

Peso molecular |

208.2 |

Pureza |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.